5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-isopropylphenyl)-2-methoxybenzenesulfonamide
Description
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-isopropylphenyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 3-oxoisothiazolidin-2-yl moiety with a 1,1-dioxido (sulfone) group at position 2. The benzenesulfonamide core is substituted with a methoxy group at position 2 and an N-(4-isopropylphenyl) group. The isothiazolidinone ring contributes to the compound’s electronic and steric properties, while the sulfone group enhances stability and influences intermolecular interactions.
Properties
IUPAC Name |
2-methoxy-N-(4-propan-2-ylphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-13(2)14-4-6-15(7-5-14)20-29(25,26)18-12-16(8-9-17(18)27-3)21-19(22)10-11-28(21,23)24/h4-9,12-13,20H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSSYEVDROWOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-isopropylphenyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C18H22N2O5S
- Molecular Weight : 378.44 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specific pathways involved include the inhibition of protein kinases and modulation of apoptotic pathways.
- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. It is believed to interfere with bacterial cell wall synthesis and disrupt metabolic pathways essential for bacterial survival.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound using various cancer cell lines. The following table summarizes the findings from in vitro assays:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 6.75 | Induction of apoptosis |
| HCC827 (Lung Cancer) | 5.13 | Cell cycle arrest |
| NCI-H358 (Lung Cancer) | 4.01 | Inhibition of protein kinase activity |
| MRC-5 (Normal Fibroblast) | 10.00 | Moderate cytotoxicity |
Note: IC50 values represent the concentration required to inhibit 50% of cell viability.
Antimicrobial Activity
The antimicrobial efficacy was assessed using broth microdilution methods against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Candida albicans | 64 μg/mL |
Case Studies
- In Vivo Efficacy in Tumor Models : A study conducted on xenograft models demonstrated that treatment with the compound resulted in significant tumor regression compared to control groups, indicating its potential as an effective anticancer agent.
- Safety Profile Assessment : Toxicological evaluations in zebrafish embryos showed no significant developmental toxicity at therapeutic doses, suggesting a favorable safety profile for further development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Sulfonamide Derivatives ()
Compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) share a sulfonyl group and heterocyclic core but differ in substituents and backbone. Key comparisons include:
- Heterocyclic Core: The target compound’s isothiazolidinone ring (5-membered, S/N/O) contrasts with the 1,2,4-triazole-thione core (5-membered, N/S) in compounds 7–9. The latter exhibits tautomerism between thiol and thione forms, stabilized by electron-withdrawing sulfonyl groups .
- Substituent Effects : The target’s 4-isopropylphenyl group introduces steric bulk, whereas compounds 7–9 feature 2,4-difluorophenyl groups, which enhance lipophilicity and electronic effects. Halogen substituents (X = Cl, Br in 7–9 ) may increase metabolic stability compared to the target’s methoxy group .
- Spectral Data :
- IR : The absence of νS-H (~2500–2600 cm⁻¹) in 7–9 confirms their thione tautomeric form, similar to the sulfone group in the target compound. Both show νC=S bands near 1247–1255 cm⁻¹ .
- NMR : The ¹H-NMR of 7–9 reveals deshielded aromatic protons due to electron-withdrawing sulfonyl groups, a feature likely shared with the target compound .
Pyrazolo-Pyrimidine Sulfonamide Derivatives ()
The patent compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53) shares a sulfonamide group but differs significantly in backbone:
- Backbone Complexity: The patent compound incorporates a pyrazolo-pyrimidine and chromen system, enabling π-π stacking and hydrogen bonding, unlike the simpler isothiazolidinone in the target compound.
- Fluorine Substituents : Multiple fluorine atoms in the patent compound enhance bioavailability and metabolic resistance compared to the target’s methoxy and isopropyl groups .
- Physical Properties: Melting Point: The patent compound melts at 175–178°C, suggesting higher crystallinity than the target compound (data unavailable) .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectral and Physical Properties
Research Findings
- Tautomerism in Triazole Derivatives : Compounds 7–9 exist predominantly in the thione form due to electron-withdrawing sulfonyl groups, as confirmed by IR and NMR . This stability mirrors the target compound’s sulfone group.
- Synthetic Yields : The patent compound was synthesized in 28% yield via Suzuki-Miyaura coupling, suggesting challenges in scaling compared to the hydrazine-carbothioamide route (, ~50–70% yields) .
- Substituent Impact : Halogens (Cl, Br) in 7–9 and fluorine in the patent compound improve metabolic stability, while the target’s isopropyl group may enhance membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
